Naftifine

Descripción general

Descripción

Naftifina es un agente antifúngico de amplio espectro sintético que pertenece a la clase de las alilaminas. Se utiliza principalmente para el tratamiento tópico de infecciones fúngicas como la tiña pedis, la tiña cruris y la tiña corporis, que son causadas por organismos como Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans y Epidermophyton floccosum . Naftifina fue desarrollada por primera vez en el Instituto de Investigación Sandoz en Viena, Austria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de naftifina se puede sintetizar utilizando clorhidrato de N-metil-1-naftilmetilamina como material de partida. La síntesis implica una reacción de condensación en presencia de un solvente de éter orgánico, carbonato de metal alcalino y un catalizador. La reacción se lleva a cabo a una temperatura adecuada para producir clorhidrato de naftifina crudo, que luego se purifica mediante recristalización . Otro método implica el uso de ácido 1-naftoico como material de partida, que reacciona con metilamina en presencia de cloruro de sulfoxido (SOCl2) para formar clorhidrato de naftifina .

Métodos de producción industrial

La producción industrial de clorhidrato de naftifina sigue rutas sintéticas similares, pero se optimiza para un mayor rendimiento, un menor costo y una idoneidad para la producción a gran escala. El proceso implica la participación directa del clorhidrato de N-metil-1-naftilmetilamina en la reacción sin la necesidad de purificación libre de alcalinización, lo que lo hace más eficiente y rentable .

Análisis De Reacciones Químicas

Tipos de reacciones

Naftifina experimenta varias reacciones químicas, que incluyen:

Oxidación: Naftifina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en naftifina.

Sustitución: Naftifina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente en reacciones de sustitución.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de naftifina con propiedades antifúngicas modificadas. Estos derivados a menudo se estudian por su eficacia mejorada y sus efectos secundarios reducidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Naftifine acts primarily by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition leads to an accumulation of squalene and a depletion of ergosterol, resulting in fungal cell death. The compound exhibits fungicidal activity against a broad spectrum of dermatophytes and is also effective against certain yeasts and bacteria, including both gram-positive and gram-negative strains .

Table 1: Antifungal Spectrum of this compound

| Pathogen Type | Effectiveness |

|---|---|

| Dermatophytes | Fungicidal |

| Candida species | Fungicidal |

| Aspergillus species | Fungicidal |

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

Clinical Applications

This compound is primarily used in the treatment of various superficial fungal infections. Its formulations include creams and gels, typically at a concentration of 1% to 2%. The following are key clinical applications:

- Tinea Pedis (Athlete's Foot) : this compound has shown significant efficacy in treating tinea pedis, with studies indicating a high rate of complete cure .

- Tinea Cruris (Jock Itch) : Similar to its use in tinea pedis, this compound effectively manages tinea cruris, with sustained improvement observed post-treatment .

- Tinea Corporis : this compound is also utilized for treating tinea corporis, demonstrating comparable efficacy to other antifungal agents .

Efficacy Studies

Clinical studies have substantiated the effectiveness of this compound in treating dermatophyte infections. A notable study involved a two-week treatment regimen with either this compound cream or gel, revealing sustained drug levels in the stratum corneum for up to four weeks post-treatment. This prolonged presence correlates with continued clinical improvement after therapy cessation .

Table 2: Summary of Clinical Efficacy Studies

| Study | Condition Treated | Duration | Outcome |

|---|---|---|---|

| Study A | Tinea Pedis | 2 weeks | High cure rate |

| Study B | Tinea Cruris | 2 weeks | Sustained improvement |

| Study C | Tinea Corporis | 2 weeks | Comparable efficacy |

Safety Profile

This compound is generally well-tolerated with minimal adverse effects reported. Common side effects include mild burning or itching at the application site. Extensive toxicity studies have indicated no significant mutagenic potential or major systemic toxicity when used topically at recommended doses .

Table 3: Adverse Effects of this compound

| Adverse Effect | Incidence |

|---|---|

| Burning sensation | Mild and transient |

| Itching | Mild |

| Other systemic effects | Rare |

Mecanismo De Acción

Naftifina ejerce sus efectos antifúngicos inhibiendo la enzima escualeno 2,3-epoxidasa, que es crucial para la biosíntesis de esteroles en los hongos. Esta inhibición conduce a una disminución de los niveles de ergosterol y una acumulación de escualeno dentro de las células fúngicas, lo que interrumpe la membrana celular y, en última instancia, causa la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Terbinafina: Otro antifúngico de alilamina con un mecanismo de acción similar.

Butenafina: Un antifúngico de bencilamina con un espectro de actividad más amplio.

Tolnaftato: Un antifúngico tiocarbamato utilizado para indicaciones similares.

Unicidad de la naftifina

Naftifina es única debido a su triple acción: propiedades antifúngicas, antibacterianas y antiinflamatorias. Muestra actividad fungicida contra dermatofitos y mohos, y actividad fungistática contra levaduras . Además, la capacidad de naftifina para inhibir la escualeno 2,3-epoxidasa la hace altamente efectiva para interrumpir las membranas celulares fúngicas .

Actividad Biológica

Naftifine is an allylamine antifungal agent primarily used for the treatment of superficial fungal infections, particularly dermatophytosis. Its biological activity is characterized by potent fungicidal properties against a range of dermatophytes, with a unique mechanism of action that differentiates it from other antifungal agents. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme crucial for sterol biosynthesis in fungi. By blocking this enzyme, this compound leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which is toxic to fungi . This mechanism results in both fungistatic and fungicidal effects, depending on the concentration used.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:

- Absorption : Following topical application, approximately 4.2% of this compound is absorbed through the skin .

- Half-life : The half-life of this compound is approximately 2 to 3 days after topical administration .

- Elimination : this compound and its metabolites are primarily excreted via urine and feces .

Antifungal Activity

This compound has demonstrated robust antifungal activity against various dermatophytes. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against clinical strains have been extensively studied:

| Fungal Strain | MIC Range (μg/ml) | MFC Range (μg/ml) |

|---|---|---|

| Trichophyton rubrum | 0.03 - 0.12 | 0.06 - 0.25 |

| Trichophyton mentagrophytes | 0.03 - 0.12 | 0.06 - 0.25 |

| Epidermophyton floccosum | 0.03 - 0.12 | 0.06 - 0.25 |

| Microsporum canis | 0.03 - 0.12 | 0.06 - 0.25 |

These values indicate that this compound is effective at low concentrations and maintains its efficacy even after repeated exposure without developing resistance .

Clinical Efficacy

Clinical studies have confirmed the effectiveness of this compound in treating dermatophytoses:

- A phase III randomized controlled trial involving 268 patients with dermatophytosis demonstrated that topical this compound (2% w/w) was effective and safe compared to terbinafine (1% w/w). The primary endpoint was clinical cure at the end of treatment, with secondary endpoints including mycological cure and post-treatment relapse rates .

- Results showed that 94.07% of patients in the this compound group achieved composite cures compared to 87.97% in the terbinafine group .

Safety Profile

This compound has a favorable safety profile with mild adverse effects reported in clinical trials:

- In a long-term study on minipigs, no significant treatment-related histopathology findings were observed despite some changes in organ weights at high doses .

- The most common side effects reported include local irritation and allergic reactions at the application site, which typically resolve quickly .

Case Studies

- Case Study on Tinea Cruris : A patient with recurrent tinea cruris was treated with daily applications of this compound cream for two weeks, resulting in complete resolution of symptoms and negative fungal cultures post-treatment.

- Case Study on Tinea Pedis : A randomized trial showed that patients treated with this compound had a significantly lower recurrence rate of tinea pedis compared to those treated with placebo over a six-month follow-up period.

Propiedades

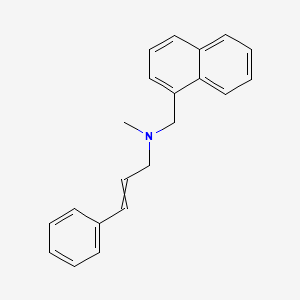

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGNYLLQHRPOBR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048545 | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65472-88-0 | |

| Record name | Naftifine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftifine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFTIFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of naftifine?

A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]

Q2: Does this compound have any other effects besides its antifungal activity?

A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]

Q3: How quickly does this compound exert its antifungal effects?

A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]

Q4: What is the chemical structure of this compound?

A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.

Q6: What is the stability of this compound in different formulations?

A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]

Q7: What types of fungal infections can this compound treat?

A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]

Q8: How does the efficacy of this compound compare to other antifungal agents?

A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]

Q9: How does this compound penetrate the skin to reach the site of infection?

A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]

Q10: Is there evidence of resistance development to this compound?

A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.

Q11: What is the safety profile of this compound?

A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]

Q12: How is this compound metabolized in the body?

A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []

Q13: How is this compound excreted from the body?

A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []

Q14: What strategies are being explored to enhance the delivery of this compound?

A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:

- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]

- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []

- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []

Q15: What analytical techniques are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.

Q16: What are potential future research directions for this compound?

A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:

- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []

- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.